molecular formula C14H17BrN2O B1404118 4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol CAS No. 661480-89-3

4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol

Cat. No. B1404118
M. Wt: 309.2 g/mol
InChI Key: VFMUQZXSFDEHFI-UHFFFAOYSA-N
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Description

The compound is a pyrazol derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms. The pyrazol ring is substituted at the 4th position by a bromomethylphenyl group and at the 5th position by an isopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine . The bromomethylphenyl and isopropyl groups could then be introduced through substitution reactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The bromine atom on the bromomethylphenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The pyrazol ring might also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. As a brominated compound, it could potentially be hazardous if ingested or inhaled, and it might be irritating to the skin and eyes .

properties

IUPAC Name

4-[(4-bromo-2-methylphenyl)methyl]-5-propan-2-yl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-8(2)13-12(14(18)17-16-13)7-10-4-5-11(15)6-9(10)3/h4-6,8H,7H2,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMUQZXSFDEHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC2=C(NNC2=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol
Reactant of Route 2
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol
Reactant of Route 3
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol
Reactant of Route 4
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol
Reactant of Route 5
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol
Reactant of Route 6
4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol

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